Orenetide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This condition is characterized by a distressing and persistent deficiency of sexual fantasies and desire for sexual activity, significantly impacting the quality of life of affected individuals . Orenetide is administered through a nasal spray, which delivers the drug to the olfactory and trigeminal nerves in the nasal cavity, allowing it to accumulate in the olfactory bulb and further in the brain .
准备方法
Synthetic Routes and Reaction Conditions: Orenetide is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one in a specific sequence using coupling reagents.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
化学反应分析
Types of Reactions: Orenetide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Orenetide has significant potential in various scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in modulating sexual desire and its effects on brain function.
Medicine: Developed as a therapeutic agent for hypoactive sexual desire disorder, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Potential applications in the development of peptide-based therapeutics and drug delivery systems
作用机制
The exact mechanism of action of Orenetide is not fully elucidated. it is believed to act on brain structures responsible for the regulation of sexual and reproductive behavior. This compound likely interacts with specific receptors or pathways in the brain, leading to an increase in sexual desire and a reduction in distress associated with low sexual desire .
相似化合物的比较
Flibanserin: A non-peptide drug used for the treatment of hypoactive sexual desire disorder. Unlike Orenetide, it acts on serotonin receptors in the brain.
Bremelanotide: A peptide drug that activates melanocortin receptors, used for the treatment of hypoactive sexual desire disorder.
Comparison:
Mechanism of Action: this compound’s mechanism involves brain structures regulating sexual behavior, while Flibanserin targets serotonin receptors and Bremelanotide activates melanocortin receptors.
Administration: this compound is administered via nasal spray, whereas Flibanserin is taken orally and Bremelanotide is administered via subcutaneous injection.
Efficacy and Safety: Clinical trials have shown that this compound has a favorable safety profile and significant efficacy in increasing sexual desire and reducing distress
This compound stands out due to its unique administration route and promising clinical trial results, making it a valuable addition to the therapeutic options for hypoactive sexual desire disorder.
属性
CAS 编号 |
1124168-43-9 |
---|---|
分子式 |
C26H47N9O7 |
分子量 |
597.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H47N9O7/c1-15(36)20(28)22(38)33-16(7-2-3-11-27)23(39)34-13-5-9-18(34)21(37)32-17(8-4-12-31-26(29)30)24(40)35-14-6-10-19(35)25(41)42/h15-20,36H,2-14,27-28H2,1H3,(H,32,37)(H,33,38)(H,41,42)(H4,29,30,31)/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI 键 |
XHFIMNICAYXOAS-HLXURNFRSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。